Cas no 2097890-22-5 (4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide)

4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide
- AKOS032465563
- 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide
- 2097890-22-5
- 4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-5-carboxamide
- F6502-1233
-
- Inchi: 1S/C14H14N6OS/c1-10-12(22-9-19-10)14(21)18-5-7-20-6-4-17-13(20)11-8-15-2-3-16-11/h2-4,6,8-9H,5,7H2,1H3,(H,18,21)
- InChI Key: JUFGUWYFACUPFY-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1C(NCCN1C=CN=C1C1C=NC=CN=1)=O
Computed Properties
- Exact Mass: 314.09498026g/mol
- Monoisotopic Mass: 314.09498026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 0.2
4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-1233-10μmol |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-2mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-50mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-5μmol |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-20μmol |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-15mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-75mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-10mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-30mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6502-1233-40mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide |
2097890-22-5 | 40mg |
$140.0 | 2023-09-08 |
4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide Related Literature
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
Additional information on 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide
Research Brief on 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide (CAS: 2097890-22-5)
The compound 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide (CAS: 2097890-22-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique heterocyclic structure, has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, positioning it as a valuable tool for both basic research and drug development.
Recent research has focused on elucidating the molecular interactions of 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide with its biological targets. Structural analyses, including X-ray crystallography and molecular docking studies, have revealed that the compound exhibits high affinity for specific kinase domains, particularly those involved in inflammatory and oncogenic pathways. These findings suggest its potential as a selective inhibitor for kinases such as JAK2 and IRAK4, which are critical in diseases like myeloproliferative disorders and autoimmune conditions. The compound's ability to disrupt PPIs further expands its therapeutic scope, offering a novel approach to targeting traditionally "undruggable" proteins.
In vitro and in vivo studies have demonstrated the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. Preclinical trials in murine models of rheumatoid arthritis and certain cancers have shown significant reduction in disease progression, with minimal off-target effects. These results highlight the compound's potential as a lead candidate for further clinical development. Additionally, its synthetic accessibility and modular structure make it an attractive scaffold for medicinal chemistry optimization, enabling the generation of derivatives with enhanced potency and selectivity.
Despite these promising findings, challenges remain in translating the compound's preclinical success to clinical applications. Issues such as potential drug-drug interactions, long-term toxicity, and resistance mechanisms need to be addressed. Ongoing research is exploring combination therapies and structural modifications to mitigate these concerns. Furthermore, the compound's role in personalized medicine is being investigated, with studies focusing on biomarker identification to predict patient responsiveness.
In conclusion, 4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide represents a significant advancement in the development of targeted therapies. Its dual functionality as a kinase inhibitor and PPI disruptor, coupled with its favorable drug-like properties, positions it as a versatile tool for both therapeutic and research applications. Future studies will be critical in determining its clinical viability and broader applicability in treating complex diseases.
2097890-22-5 (4-methyl-N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-1,3-thiazole-5-carboxamide) Related Products
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)




